molecular formula C12H16N2O3 B2551643 Methyl 3-(3-aminophenyl)-2-acetamidopropanoate CAS No. 219826-11-6

Methyl 3-(3-aminophenyl)-2-acetamidopropanoate

Cat. No.: B2551643
CAS No.: 219826-11-6
M. Wt: 236.271
InChI Key: JMEJXJYJGYPHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-aminophenyl)-2-acetamidopropanoate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cross-Coupling Chemistry

  • Study on C–H Bonds: Research by Wan, Dastbaravardeh, Li, and Yu (2013) in the Journal of the American Chemical Society focused on meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives using a nitrile template. This study highlights the importance of cross-coupling of C–H bonds with organoborons in synthetic chemistry, particularly in the context of creating complex molecular structures (Wan et al., 2013).

Antimalarial Activity

  • Synthesis of Antimalarial Compounds: A paper by Werbel et al. (1986) in the Journal of Medicinal Chemistry described the synthesis of a series of compounds derived from substituted 1-phenyl-2-propanones, including those related to Methyl 3-(3-aminophenyl)-2-acetamidopropanoate. This research is significant in the field of antimalarial drug development (Werbel et al., 1986).

Organotin(IV) Complexes in Cancer Research

  • Organotin(IV) Complexes as Anticancer Drugs: Basu Baul et al. (2009) in Investigational New Drugs explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These compounds demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul et al., 2009).

Antimicrobial Agents

  • Development of Antimicrobial Compounds: Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial applications. These compounds were derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showcasing the role of this compound derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Chiral Catalysis

  • Asymmetric Biocatalysis: A study by Li et al. (2013) in Process Biochemistry focused on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using Methylobacterium oryzae. This research highlights the application of microbial biocatalysts in producing enantiopure compounds, crucial for pharmaceutical applications (Li et al., 2013).

Future Directions

While specific future directions for “Methyl 3-(3-aminophenyl)-2-acetamidopropanoate” were not found, related compounds have been studied for their potential applications. For instance, molecularly imprinted polymers (MIPs), dubbed plastic antibodies, are artificial receptors with high-affinity binding sites for a particular molecule or compound . These MIPs are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .

Properties

IUPAC Name

methyl 2-acetamido-3-(3-aminophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJXJYJGYPHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.